REACTION_CXSMILES
|
[O-][Mn](=O)(=O)=O.[K+].[ClH:7].O.[CH2:9]1[S:17](=[O:19])(=[O:18])[O:16][CH2:15][CH2:14][O:13][S:10]1(=[O:12])=[O:11]>[OH-].[Na+]>[Cl:7][CH:9]1[S:10](=[O:11])(=[O:12])[O:13][CH2:14][CH2:15][O:16][S:17]1(=[O:19])=[O:18] |f:0.1,5.6|
|
Name
|
( 91-6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
C1S(=O)(=O)OCCOS1(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid obtained after acidification
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1S(=O)(=O)OCCOS1(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |